![molecular formula C₉H₁₀BrFN₂O₅ B052598 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil CAS No. 55612-18-5](/img/structure/B52598.png)
5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
Overview
Description
5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a chemical compound with the molecular formula C9H10BrFN2O5 . It is an analogue of Floxuridine .
Synthesis Analysis
The synthesis of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil has been developed . The synthesis also includes the development of its 5-82Br and 5-131I analogues .Molecular Structure Analysis
The molecular weight of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is 325.09 g/mol . The IUPAC name is 5-bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .Chemical Reactions Analysis
The compound shows a competitive inhibition with the natural nucleoside . Evidence is presented for the direct metabolic defluorination of 5-fluorouracil to form uracil .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.09 g/mol . The computed properties include XLogP3 of -0.2 and a Hydrogen Bond Donor Count of 3 .Scientific Research Applications
Anticancer Agent
This compound has been shown to have activity against a variety of malignant neoplasms, including mouse mammary tumors and colorectal carcinomas . It is an experimental anticancer agent that has shown promise in preclinical studies .
Thymidylate Synthase Inhibitor
The compound acts as a thymidylate synthase inhibitor . Thymidylate synthase is an enzyme that is crucial for DNA synthesis and repair, and its inhibition can lead to cell death, making it a target for cancer therapies .
DNA Synthesis Study
5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a thymidine analog and is useful for the study of DNA synthesis . It is incorporated into DNA in place of thymidine, allowing researchers to track DNA replication and repair processes .
Cell Proliferation Analysis
In conjunction with anti-BrdU, this compound can be used for immunocytochemical analysis of cell proliferation . This is particularly useful in cancer research, where understanding the rate and mechanisms of cell proliferation can inform treatment strategies .
Pharmaceutical Intermediate
5-Bromo-2-fluoroaniline, a related compound, is used as a pharmaceutical intermediate . This suggests that 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil could potentially have similar applications in the synthesis of pharmaceuticals .
Suzuki Reaction
5-Bromo-2-fluoropyridine, another related compound, has been used in Suzuki reactions . This type of reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, suggesting potential applications of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil in synthetic chemistry .
Mechanism of Action
The compound competes with thymidine for the same binding site in the transport of nucleosides across the cell membrane in mouse erythrocytes . The inhibition constants (Ki) show that the compounds were weak competitors of thymidine binding to pyrimidine nucleoside transporter compared to physiological nucleosides .
Safety and Hazards
Future Directions
The tissue distribution of the radiolabeled compounds in BDF1 mice bearing Lewis lung tumors has been investigated . After injection of the radiolabeled analogues of compounds, there was a rapid initial excretion of activity . The tumor uptake was minimal, with only the 5-bromo analogue demonstrating a slight elevation in tumor to blood ratios relative to other tissues . This suggests potential areas for future research and development.
properties
IUPAC Name |
5-bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOXFPXBLFRFHB-CDRSNLLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970954 | |
Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |
CAS RN |
55612-18-5 | |
Record name | 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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